LY2886721

Description

LY-2886721 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

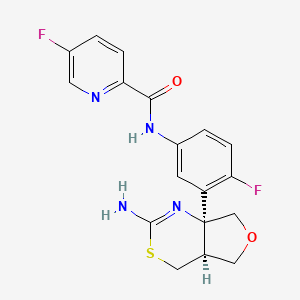

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)/t10-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRNVHMMDAAIK-YPMLDQLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155117 | |

| Record name | LY-2886721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262036-50-9 | |

| Record name | N-[3-[(4aS,7aS)-2-Amino-4a,5-dihydro-4H-furo[3,4-d][1,3]thiazin-7a(7H)-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262036-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-2886721 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2886721 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2886721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2886721 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ62IWB67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LY2886721: A Technical Whitepaper on its Mechanism of Action as a BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2886721 is a potent, orally active, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly & Co., it was a frontrunner in the class of BACE1 inhibitors for the treatment of Alzheimer's disease (AD), reaching Phase 2 clinical trials.[1][2] The primary mechanism of action of this compound is the direct inhibition of BACE1, a key aspartyl protease in the amyloidogenic pathway.[3][4] By blocking BACE1, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD.[1][5] Despite promising pharmacodynamic effects, clinical development was halted due to off-target liver toxicity.[5][6] This document provides a detailed technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: BACE1 Inhibition

This compound functions as an active site inhibitor of BACE1.[3] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[7] By binding to the active site of BACE1, this compound prevents the cleavage of APP at the β-secretase site, thereby blocking the first step in the generation of Aβ peptides.[3][5] This leads to a subsequent reduction in all downstream Aβ species, including Aβ40 and Aβ42.[1]

Impact on APP Processing Pathway

Inhibition of BACE1 by this compound redirects APP metabolism towards the non-amyloidogenic pathway.[8][9] In this pathway, APP is cleaved by α-secretase, which precludes the formation of Aβ. This results in a measurable decrease in the products of the amyloidogenic pathway (sAPPβ and C99) and a corresponding increase in the products of the non-amyloidogenic pathway (sAPPα).[1][8]

Quantitative Pharmacology

In Vitro Potency and Selectivity

This compound is a potent inhibitor of human BACE1 with high selectivity against other key aspartyl proteases, with the notable exception of BACE2.[3][10]

| Target | IC50 (nM) | Notes |

| Recombinant Human BACE1 | 20.3 | Potent inhibition of the primary target.[3][11] |

| Human BACE2 | 10.2 | Lacks selectivity against BACE2.[3][11] |

| Cathepsin D | >100,000 | Highly selective against this off-target aspartyl protease.[3][12] |

| Pepsin | >100,000 | Demonstrates high selectivity.[3][12] |

| Renin | >100,000 | Shows high selectivity.[3][12] |

Cellular Activity

The inhibitory effect of this compound on Aβ production was confirmed in various cell-based assays.[11]

| Cell Line | Analyte | EC50 (nM) |

| HEK293Swe | Aβ1-40 | 18.5 |

| Aβ1-42 | 19.7 | |

| PDAPP Neuronal Cultures | Aβ1-40 | ~10 |

| Aβ1-42 | ~10 |

Preclinical In Vivo Pharmacology

Studies in PDAPP Transgenic Mice

Oral administration of this compound to PDAPP transgenic mice resulted in a dose-dependent reduction of brain Aβ levels.[10]

| Dose (mg/kg) | Brain Aβ Reduction (%) | Duration of Effect (hours) |

| 3 - 30 | 20 - 65 | Up to 9 |

Consistent with its mechanism of action, this compound also led to a significant reduction in brain levels of C99 and sAPPβ in these mice.[12][13]

Studies in Beagle Dogs

In beagle dogs, this compound demonstrated robust and sustained reductions in both plasma and cerebrospinal fluid (CSF) Aβ levels.[10][14]

| Dose (mg/kg) | Effect on CSF Aβ | Duration of Effect (hours) |

| 0.5 | 50% reduction | 9 |

| 1.5 | Significant reduction | Time-dependent |

A single 1.5 mg/kg dose in cannulated beagle dogs led to a time-dependent decrease in both plasma and CSF Aβ1-x levels from baseline.[3][15]

Clinical Pharmacology in Humans

Phase 1 studies of this compound were conducted in healthy volunteers and individuals with Alzheimer's disease, involving single and multiple ascending doses from 1 to 70 mg.[1]

Pharmacodynamic Effects in CSF

Fourteen days of daily dosing demonstrated a significant, dose-dependent reduction of BACE1 activity and its downstream products in the CSF.[1]

| Dose | BACE1 Activity Reduction (%) | CSF Aβ42 Reduction (%) |

| Not specified | 50 - 75 | 72 |

At steady state after 14 days of daily administration in healthy subjects, the following dose-dependent changes from baseline were observed in the CSF:[15]

| Dose (mg) | CSF Aβ1-40 Reduction (%) | CSF Aβ1-42 Reduction (%) | CSF sAPPβ Reduction (%) | CSF sAPPα Increase (%) |

| 35 | 53.2 | ~55 | 59.0 | Not specified |

| 70 | 71 | ~75 | 78 | ~59 |

Experimental Protocols

BACE1 and BACE2 Inhibition Assay

-

Enzyme: Recombinant human BACE1 or BACE2.

-

Substrate: A synthetic FRET (Fluorescence Resonance Energy Transfer) peptide.

-

Method: The assay measures the cleavage of the FRET substrate by the enzyme. In the presence of an inhibitor like this compound, the cleavage is reduced, resulting in a measurable change in the FRET signal. The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the enzyme's activity.

Cellular Aβ Reduction Assay (HEK293Swe Cells)

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing APP751 cDNA with the Swedish mutation (HEK293Swe).[10]

-

Treatment: Cells are exposed to increasing concentrations of this compound overnight.[11]

-

Analysis: The amount of Aβ1-40 and Aβ1-42 secreted into the cell culture medium is measured using immunoassays.

-

Cytotoxicity Assessment: A cell viability assay (e.g., MTT or CellTiter96) is run in parallel to ensure that the reduction in Aβ is not due to cell death.[10][12]

References

- 1. alzforum.org [alzforum.org]

- 2. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]

- 4. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]

- 5. pmlive.com [pmlive.com]

- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Potent BACE1 Inhibitor LY2886721: A Technical Overview of Its Inhibition Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the BACE1 inhibitor LY2886721, a compound that demonstrated significant promise in early clinical development for Alzheimer's disease. Despite its eventual discontinuation due to off-target liver toxicity, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting BACE1.[1][2] This document details its BACE1 inhibition potency, selectivity, and the experimental methodologies used for its characterization.

Quantitative Analysis of BACE1 Inhibition

This compound is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3] Its inhibitory activity has been quantified in various biochemical and cell-based assays, demonstrating robust, low nanomolar potency.

Biochemical and Cellular Potency

The inhibitory potency of this compound against recombinant human BACE1 and in cellular models is summarized below.

| Assay Type | Target | Cell Line/System | Potency Metric | Value (nM) |

| Biochemical (FRET) | Recombinant Human BACE1 | - | IC50 | 20.3[3][4] |

| Cell-Based | BACE1 | HEK293Swe | IC50 | 18.7[5] |

| Cell-Based | BACE1 | PDAPP Neuronal Culture | IC50 | ~10[3] |

| Cell-Based (Aβ1-40) | BACE1 | HEK293Swe | EC50 | 18.5[3][6] |

| Cell-Based (Aβ1-42) | BACE1 | HEK293Swe | EC50 | 19.7[3][6] |

Selectivity Profile

A critical aspect of a BACE1 inhibitor's profile is its selectivity against other proteases to minimize off-target effects. This compound exhibited high selectivity against several key aspartyl proteases but lacked selectivity against the closely related BACE2.[3][4][5]

| Protease | Potency Metric | Value (nM) | Selectivity vs. BACE1 |

| Human BACE2 | IC50 | 10.2[3][4] | ~2-fold less selective |

| Cathepsin D | IC50 | >100,000[4][5] | >4926-fold |

| Pepsin | IC50 | >100,000[4][5] | >4926-fold |

| Renin | IC50 | >100,000[4][5] | >4926-fold |

Mechanism of Action: BACE1 Inhibition and Amyloid-β Reduction

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP).[7] This cleavage produces the C99 fragment, which is subsequently cleaved by γ-secretase to generate amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[8] By inhibiting BACE1, this compound blocks the initial step of this cascade, leading to a dose-dependent reduction in the production of Aβ peptides.[3][9] This mechanism is supported by observations of reduced levels of Aβ, C99, and soluble APPβ (sAPPβ) alongside an increase in soluble APPα (sAPPα), the product of the alternative, non-amyloidogenic pathway.[6][10]

References

- 1. pmlive.com [pmlive.com]

- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]

- 5. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benchchem.com [benchchem.com]

- 9. apexbt.com [apexbt.com]

- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

LY2886721: A Technical Analysis of BACE1 and BACE2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2886721 is a potent, orally active small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] As the primary enzyme responsible for the initial cleavage of the amyloid precursor protein (APP) in the amyloidogenic pathway, BACE1 is a key therapeutic target for Alzheimer's disease.[3][4] The development of BACE1 inhibitors aims to reduce the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[3][5] However, the selectivity of these inhibitors against the closely related homolog, BACE2, is a critical consideration due to potential off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound for BACE1 versus BACE2, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Analysis of BACE1 and BACE2 Inhibition

The inhibitory activity of this compound against human BACE1 (hBACE1) and human BACE2 (hBACE2) has been quantified using in vitro cell-free assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

| Enzyme Target | Inhibitor | IC50 (nM) |

| hBACE1 | This compound | 20.3 |

| hBACE2 | This compound | 10.2 |

Data sourced from references[1][2][6][7].

These data indicate that this compound is a potent inhibitor of both BACE1 and BACE2. Notably, it exhibits a slightly higher potency for BACE2, with an IC50 value approximately twofold lower than that for BACE1.[1][2][6][7] This lack of selectivity for BACE1 over BACE2 is a significant characteristic of this compound.[2][6][7] In cellular assays, this compound demonstrated concentration-dependent inhibition of Aβ production in HEK293Swe cells and primary cortical neuronal cultures from PDAPP mice, with EC50 values for Aβ1-40 and Aβ1-42 inhibition ranging from approximately 10 nM to 20 nM.[1][2]

Experimental Protocols

The determination of the inhibitory potency of this compound against BACE1 and BACE2 was primarily conducted using a Förster Resonance Energy Transfer (FRET) assay.

Recombinant Human BACE1 and BACE2 FRET Assay

This cell-free enzymatic assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human BACE1 or BACE2 enzyme

-

Synthetic FRET peptide substrate

-

This compound (or other test compounds)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Microplate reader capable of fluorescence detection

Protocol:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Assay Reaction: The recombinant enzyme (hBACE1 or hBACE2) is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate.

-

Substrate Addition: The FRET peptide substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

IC50 Determination: The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

The following diagram illustrates the general workflow of the FRET assay used to determine the IC50 values.

Signaling Pathways

BACE1 and BACE2 are involved in distinct, though sometimes overlapping, signaling pathways. Understanding these pathways is crucial for interpreting the potential on- and off-target effects of inhibitors like this compound.

BACE1 and the Amyloidogenic Pathway

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of Aβ.[8]

BACE1 and Neuregulin-1 (NRG1) Signaling

BACE1 also cleaves other substrates, including Neuregulin-1 (NRG1), which is involved in neuronal development and function.[3]

BACE2 and its Physiological Roles

While BACE2 can also cleave APP, its physiological roles are less understood but are implicated in pancreatic beta-cell function and pigmentation.[4][9] BACE2 has been shown to cleave APP within the Aβ domain, which may represent a protective, non-amyloidogenic pathway.[4][5]

Conclusion

This compound is a potent inhibitor of BACE1, a primary target for Alzheimer's disease therapy. However, quantitative data from in vitro enzymatic assays clearly demonstrate a lack of selectivity against its homolog, BACE2, and in fact show slightly higher potency for BACE2. This non-selective profile necessitates careful consideration of potential off-target effects related to the inhibition of BACE2's physiological functions. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on BACE inhibitors. Understanding the nuances of inhibitor selectivity is paramount for the development of safe and effective therapeutics for Alzheimer's disease. The clinical development of this compound was discontinued due to findings of abnormal liver biochemistry, highlighting the importance of thorough preclinical and clinical evaluation of BACE inhibitors.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 5. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]

- 6. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

LY2886721 off-target effects and toxicity

An In-depth Technical Guide to the Off-Target Effects and Toxicity of LY2886721

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, orally bioavailable small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company for the treatment of Alzheimer's disease, its clinical development was halted in Phase 2 due to observations of liver toxicity.[1][2][3] This guide provides a comprehensive technical overview of the known off-target effects and the toxicity profile of this compound, summarizing key quantitative data, detailing experimental protocols used in its evaluation, and visualizing relevant biological and experimental pathways. While Eli Lilly suggested the hepatotoxicity was an off-target effect, an alternative hypothesis points to an "off-site" but on-target mechanism involving BACE1's role in the liver.[1][4]

Off-Target Profile

This compound was designed for high selectivity. However, like many small-molecule inhibitors, it exhibits activity against related enzymes. Its most significant off-target activity is against BACE2, a close homolog of BACE1.

Quantitative Off-Target Activity

The inhibitory activity of this compound against its primary target and key off-target proteases was characterized using in vitro enzymatic assays. The compound shows potent inhibition of both BACE1 and BACE2, with slightly greater potency for BACE2.[5][6] It demonstrates high selectivity against other common aspartyl proteases, such as Cathepsin D, Pepsin, and Renin.[5][7]

| Target Enzyme | IC50 (nM) | Target Class | Notes |

| hBACE1 | 20.3 | Primary Target (Aspartyl Protease) | Key enzyme in amyloid-β production.[5][6] |

| hBACE2 | 10.2 | Off-Target (Aspartyl Protease) | Closely related homolog to BACE1.[5][6] |

| Cathepsin D | >100,000 | Off-Target (Aspartyl Protease) | No significant inhibition observed.[5][7] |

| Pepsin | >100,000 | Off-Target (Aspartyl Protease) | No significant inhibition observed.[7] |

| Renin | >100,000 | Off-Target (Aspartyl Protease) | No significant inhibition observed.[5][7] |

Cellular Activity

The compound's activity was further assessed in cell-based models to determine its efficacy in a more biological context.

| Cell Model | Assay Endpoint | EC50 / IC50 (nM) |

| HEK293Swe Cells | Aβ1-40 Inhibition | 18.5[7] |

| HEK293Swe Cells | Aβ1-42 Inhibition | 19.7[7] |

| PDAPP Mouse Primary Neurons | Aβ Inhibition | 10.7[5][8] |

Toxicity Profile

The clinical development of this compound was terminated due to drug-induced liver injury (DILI). This was a critical finding that was not predicted by preclinical toxicology studies.[4][9]

Preclinical Toxicology

Nonclinical safety studies in mice and rats did not reveal significant liver toxicity.[4][9] Notably, this compound did not exhibit the retinal pathology that was observed with a predecessor compound, LY2811376, in chronic toxicology studies.[6][7][10]

Clinical Toxicity

-

Phase 1 Studies: In trials involving 150 healthy volunteers, two subjects exhibited elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST). However, no dose dependency was observed, and the direct relationship to this compound was considered unclear.[3][7]

-

Phase 2 Study: The pivotal Phase 2 trial in patients with Mild Cognitive Impairment (MCI) or mild Alzheimer's disease was halted after routine monitoring identified abnormal liver biochemistry in four participants, indicating potential hepatotoxicity.[1][3]

Hypothesized Mechanism of Liver Toxicity

Two main hypotheses have been proposed to explain the observed liver toxicity.

Hypothesis 1: Off-Target Compound Effect (Eli Lilly) Eli Lilly posited that the liver injury was due to a secondary effect of the specific compound structure, unrelated to the BACE1 mechanism of action.[1][2]

Hypothesis 2: "Off-Site" On-Target Effect (Alternative Hypothesis) An alternative model suggests the toxicity may be a consequence of inhibiting BACE1 in the liver ("off-site" from the intended brain target).[4]

-

BACE1's Role in Liver: In the liver, BACE1 is the major enzyme responsible for cleaving and activating β-galactoside α-2,6-sialyltransferase I (ST6Gal I).[4]

-

ST6Gal I Function: The secreted, active form of ST6Gal I is essential for glycoprotein sialylation, a process critical for cellular repair and detoxification of reactive oxygen species (ROS).[4]

-

Inhibition Leads to Damage: By inhibiting hepatic BACE1, this compound may reduce active ST6Gal I levels. This could impair the liver's ability to mitigate age-related and drug-induced cellular damage, leading to an accumulation of injury and observable toxicity.[4][9]

-

Species Differences: This effect might not be apparent in short-lived preclinical animal models but could manifest in middle-aged humans who have accumulated more age-related cellular stress.[4][9]

Caption: Hypothesized "off-site" on-target mechanism of this compound liver toxicity.

Key Experimental Protocols

This section details the methodologies used to characterize the activity and safety of this compound.

In Vitro BACE1/BACE2 Inhibition Assay

-

Objective: To determine the in vitro potency (IC50) of this compound against recombinant human BACE1 and BACE2.

-

Methodology:

-

Enzyme Source: Recombinant human BACE1 and BACE2 enzymes.

-

Substrate: A synthetic Förster Resonance Energy Transfer (FRET) peptide substrate.

-

Procedure: The inhibitor (this compound) at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of the FRET substrate.

-

Detection: Cleavage of the substrate by the enzyme separates the FRET pair, resulting in a detectable change in fluorescence. The rate of this change is measured over time.

-

Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]

-

Cellular Aβ Reduction Assay (HEK293Swe Model)

-

Objective: To measure the compound's ability to inhibit Aβ production in a cellular context.

-

Methodology:

-

Cell Line: A human embryonic kidney cell line (HEK293) stably expressing human Amyloid Precursor Protein (APP) with the Swedish mutation (K670N/M671L), which enhances BACE1 cleavage.[7]

-

Treatment: HEK293Swe cells are cultured and exposed to increasing concentrations of this compound.

-

Incubation: Cells are incubated with the compound, typically overnight.[7]

-

Sample Collection: The conditioned media is collected.

-

Quantification: Levels of Aβ1-40 and Aβ1-42 in the media are measured using specific ELISAs (Enzyme-Linked Immunosorbent Assays).

-

Cytotoxicity Assessment: A parallel assay, such as the CellTiter96 Aqueous Non-Radioactive Cell Proliferation (MTS) assay, is performed to ensure that the observed reduction in Aβ is not due to cell death.[5]

-

Caption: Workflow for the cellular Aβ reduction assay using HEK293Swe cells.

In Vivo Pharmacodynamic Studies (PDAPP Mouse Model)

-

Objective: To confirm BACE1 target engagement in vivo by measuring downstream biomarkers in the brains of a transgenic mouse model of Alzheimer's disease.

-

Methodology:

-

Animal Model: Young (2-3 months old) female hemizygous APPV717F transgenic mice (PDAPP).[6]

-

Dosing: Mice are administered single oral doses of this compound (e.g., 3, 10, 30 mg/kg) or vehicle.[7]

-

Timepoint: Brain tissue (cortex and hippocampus) is collected at a specific time point post-dosing (e.g., 3 hours).[7]

-

Biomarker Measurement: Brain extracts are prepared and analyzed for levels of:

-

Aβ1-x (total amyloid-beta)

-

C99 (the direct C-terminal fragment product of APP cleavage by BACE1)

-

sAPPβ (the soluble N-terminal fragment product of APP cleavage by BACE1)

-

-

Analysis: Biomarker levels in drug-treated groups are compared to the vehicle-treated control group to determine the dose-dependent reduction.

-

Clinical Trial Safety Monitoring

-

Objective: To monitor the safety and tolerability of this compound in human subjects.

-

Methodology:

-

Study Population: Phase 1 involved healthy volunteers; Phase 2 involved patients with MCI or mild AD.[3]

-

Dosing: Single and multiple ascending dose regimens were used.[7]

-

Safety Assessments: Routine and frequent monitoring included:

-

Adverse Event Reporting: Collection of all adverse events experienced by participants.

-

Vital Signs: Blood pressure, heart rate, temperature.

-

Electrocardiograms (ECGs).

-

Laboratory Safety Tests: Comprehensive blood chemistry and hematology panels. This included critical liver function tests (LFTs) such as ALT, AST, and bilirubin.[2]

-

-

Action: The Phase 2 trial was halted based on pre-specified criteria when a number of participants showed significant elevations in their LFTs.[3]

-

References

- 1. pmlive.com [pmlive.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. This compound | ALZFORUM [alzforum.org]

- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. jneurosci.org [jneurosci.org]

- 7. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. egg-white-lysozyme.com [egg-white-lysozyme.com]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of LY2886721 in Mouse Models: A Technical Guide

This document provides an in-depth analysis of the preclinical data for LY2886721, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), focusing on its activity in mouse models of Alzheimer's disease.[1][2][3][4] this compound was developed to test the amyloid hypothesis by reducing the formation of amyloid-β (Aβ) peptides, which are believed to play a critical role in the pathogenesis of Alzheimer's disease.[1][3][4]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo preclinical studies, demonstrating the potency and efficacy of this compound.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of BACE1 and its homolog BACE2.[1][4] The compound showed high selectivity against other key aspartyl proteases like cathepsin D, pepsin, and renin.[1][4][5][6]

| Target Enzyme | IC50 (nM) | Notes |

| Recombinant Human BACE1 | 20.3 (SD 10.1) | Potent inhibition of the primary target.[1][2][4][5][6] |

| Human BACE2 | 10.2 (SD 4.8) | Lacks selectivity against BACE2.[1][2][4][5][6] |

| Cathepsin D | >100,000 | No significant inhibition.[1][4][5][6] |

| Pepsin | >100,000 | No significant inhibition.[1][4][5][6] |

| Renin | >100,000 | No significant inhibition.[1][4][5][6] |

Table 1: In vitro enzymatic activity and selectivity of this compound.

In Vitro Cellular Activity

The inhibitory activity of this compound was confirmed in cellular assays, showing a concentration-dependent decrease in Aβ production in both human cell lines and primary mouse neuronal cultures.[1][2]

| Cell Model | Analyte | EC50 (nM) |

| HEK293Swe Cells | Aβ1–40 | 18.5[1][2] |

| Aβ1–42 | 19.7[1][2] | |

| PDAPP Mouse Primary Cortical Neurons | Aβ1–40 / Aβ1–42 | ~10[2] |

Table 2: Cellular activity of this compound in reducing Aβ production.

In Vivo Efficacy in PDAPP Mouse Model

Oral administration of this compound to PDAPP transgenic mice resulted in a robust, dose-dependent reduction of key BACE1-derived biomarkers in the brain.[1][5]

| Dose (mg/kg, oral) | Brain Region | Analyte | % Reduction vs. Vehicle (at 3h post-dose) | Statistical Significance |

| 3 | Hippocampus | Aβ1-x | Significant reduction | p < 0.01[1] |

| 10 | Significant reduction | p < 0.01[1] | ||

| 30 | Significant reduction (~20-65% range) | p < 0.01[1][5][7] | ||

| 3 | Cortex | Aβ1-x | Significant reduction | p < 0.01[1] |

| 10 | Significant reduction | p < 0.01[1] | ||

| 30 | Significant reduction (~20-65% range) | p < 0.01[1][5][7] | ||

| 3 | Cortex | C99 | Not statistically significant | -[1][6] |

| 10 | Significant reduction | p < 0.01[1] | ||

| 30 | Significant reduction | p < 0.01[1] | ||

| 3 | Cortex | sAPPβ | Significant reduction | p < 0.01[1] |

| 10 | Significant reduction | p < 0.01[1] | ||

| 30 | Significant reduction | p < 0.01[1] |

Table 3: In vivo pharmacodynamic effects of a single oral dose of this compound in young PDAPP mice.

Experimental Protocols

Detailed methodologies for the key preclinical mouse experiments are provided below.

In Vivo PDAPP Mouse Pharmacology Study

This study was designed to assess the in vivo efficacy of this compound in reducing brain Aβ levels and other BACE1-related biomarkers.

-

Animal Model : Young (2–3 months old) female hemizygous PDAPP transgenic mice were used.[2][8] This model expresses a human amyloid precursor protein (APP) with the V717F mutation, leading to age-dependent Aβ plaque formation.[1]

-

Grouping : Mice were randomly assigned into four groups (n=6-8 per group): one vehicle control group and three drug-treated groups.[1][4]

-

Drug Administration :

-

Sample Collection : At 3 hours post-administration, mice were anesthetized with CO2 and euthanized by decapitation.[1][8] Hippocampal and cortical brain regions were rapidly dissected, frozen on dry ice, and stored at -80°C until analysis.[8]

-

Biochemical Analysis :

-

Statistical Analysis : An ANOVA followed by Dunnett's post hoc test was used to compare the drug-treated groups to the vehicle control group.[1][4]

Visualizations

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the amyloidogenic pathway of APP processing and the mechanism of action for this compound. BACE1 initiates the cleavage of APP, a critical step in the production of Aβ peptides. This compound directly inhibits BACE1, thereby reducing the generation of downstream products.

Caption: Mechanism of BACE1 inhibition by this compound in APP processing.

In Vivo Mouse Study Experimental Workflow

This diagram outlines the sequential workflow of the preclinical pharmacodynamic study conducted in PDAPP mice to evaluate the efficacy of this compound.

Caption: Experimental workflow for the this compound PDAPP mouse study.

References

- 1. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans | Journal of Neuroscience [jneurosci.org]

- 5. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. jneurosci.org [jneurosci.org]

- 7. This compound | ALZFORUM [alzforum.org]

- 8. researchgate.net [researchgate.net]

The BACE1 Inhibitor LY2886721: A Technical Overview of its Impact on Cerebrospinal Fluid Amyloid-Beta Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2886721 is a potent, orally active, and brain-penetrant inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 species, in the brain is a central event in the pathophysiology of Alzheimer's disease (AD). As a BACE1 inhibitor, this compound was developed with the therapeutic goal of reducing Aβ production to slow the progression of AD. This technical guide provides an in-depth summary of the effects of this compound on Aβ levels in cerebrospinal fluid (CSF), based on preclinical and clinical trial data. The development of this compound was discontinued in Phase II clinical trials due to observations of liver abnormalities.[1][2][3][4]

Mechanism of Action: BACE1 Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the BACE1 enzyme.[5][6] BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain, producing a soluble APPβ fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase generates Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.

In the presence of this compound, the activity of BACE1 is blocked, leading to a shift in APP processing towards the non-amyloidogenic pathway. In this pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This cleavage produces a soluble APPα fragment (sAPPα) and a C-terminal fragment (C83).

Therefore, the expected pharmacodynamic effects of BACE1 inhibition in the central nervous system, as reflected in the CSF, are:

-

A decrease in the concentrations of sAPPβ.

-

A decrease in the concentrations of Aβ40 and Aβ42.

-

An increase in the concentration of sAPPα.

Quantitative Data on CSF Biomarker Changes

Data from a Phase I clinical trial in healthy volunteers demonstrated a dose-dependent and robust effect of this compound on CSF biomarkers of APP processing. The study involved single and multiple ascending doses. The tables below summarize the key findings for the multiple-dose cohorts after 14 days of daily administration.

Table 1: Mean Percentage Change from Baseline in CSF Aβ and sAPPβ Levels after 14 Days of this compound Administration in Healthy Volunteers

| Dose of this compound | Mean % Change in CSF Aβ1-40 (SD) | Mean % Change in CSF Aβ1-42 (SD) | Mean % Change in CSF sAPPβ |

| 5 mg | -17.7 (4.99) | -20.1 (1.26) | Not Reported |

| 15 mg | -29.1 (7.15) | -30.0 (10.4) | Not Reported |

| 35 mg | -57.6 (5.00) | -53.2 (3.95) | -59.0 |

| 70 mg | -74.4 (1.68) | -71.3 (1.59) | -78.0 |

| Placebo | +0.58 (8.67) | +4.96 (8.34) | Not Reported |

Data compiled from multiple sources referencing the Phase I trial results.[2]

Table 2: Mean Percentage Change from Baseline in CSF sAPPα Levels after 14 Days of this compound Administration in Healthy Volunteers

| Dose of this compound | Mean % Change in CSF sAPPα |

| 35 mg | +60 |

| 70 mg | +80 |

Data compiled from multiple sources referencing the Phase I trial results.[2]

Experimental Protocols

While the specific, detailed protocols from the this compound clinical trials are not publicly available, the following represents a standard, best-practice methodology for CSF collection, processing, and analysis in Alzheimer's disease research, consistent with the information available for these trials.

CSF Collection

-

Patient Preparation: Subjects typically undergo an overnight fast before the procedure.

-

Lumbar Puncture: CSF is collected in the morning via lumbar puncture at the L3-L5 interspace using an atraumatic needle.

-

Collection Tubes: Polypropylene tubes are used for collection to minimize the risk of Aβ peptide adhesion to the tube walls.[7][8][9] The first 1-2 mL of CSF are often discarded to avoid contamination.[9]

-

Sample Volume: A sufficient volume of CSF (typically 10-15 mL) is collected for all planned biomarker analyses.

CSF Processing

-

Centrifugation: Within a short time after collection (e.g., within 1-2 hours), the CSF is centrifuged at a moderate speed (e.g., 2000 x g for 10 minutes) at room temperature to pellet any cellular debris.[7]

-

Aliquoting: The clear supernatant is then carefully pipetted into pre-labeled polypropylene cryovials in smaller aliquots (e.g., 0.5-1 mL). This is done to avoid repeated freeze-thaw cycles of the entire sample.[5][7]

-

Storage: The aliquots are stored at -80°C until analysis.[7]

Biomarker Analysis

The concentrations of Aβ40, Aβ42, sAPPα, and sAPPβ in the CSF samples were quantified using immunoassays. The MesoScale Discovery (MSD) platform, a multiplex electrochemiluminescence-based immunoassay system, was utilized for the analysis of sAPPα and sAPPβ.[10] This platform is also capable of measuring Aβ peptides with high sensitivity and specificity.[1][11]

A generalized immunoassay protocol for Aβ and sAPP species on the MSD platform involves the following steps:

-

Plate Preparation: Multi-well plates are pre-coated with capture antibodies specific for each analyte (e.g., an antibody that binds to the C-terminus of sAPPβ or the mid-domain of Aβ).

-

Sample Incubation: CSF samples, along with a standard curve of known analyte concentrations and quality control samples, are added to the wells and incubated. During this time, the target analytes in the samples bind to the capture antibodies.

-

Washing: The plates are washed to remove any unbound material.

-

Detection Antibody Incubation: A detection antibody, specific for a different epitope on the target analyte and labeled with an electrochemiluminescent tag (SULFO-TAG™), is added to the wells and incubated.

-

Washing: Another wash step is performed to remove any unbound detection antibody.

-

Reading: A read buffer is added to the wells, and the plate is placed in an MSD instrument. An electrical stimulus causes the SULFO-TAG™ to emit light, and the intensity of the emitted light is proportional to the amount of analyte in the sample.

-

Data Analysis: The concentrations of the analytes in the samples are determined by interpolating their signals on the standard curve.

Conclusion

This compound demonstrated robust and dose-dependent effects on CSF biomarkers of APP processing, consistent with its mechanism as a potent BACE1 inhibitor. The significant reductions in CSF Aβ40 and Aβ42, along with the corresponding decrease in sAPPβ and increase in sAPPα, provided clear evidence of target engagement in the central nervous system. Despite these promising pharmacodynamic effects, the clinical development of this compound was halted due to safety concerns related to liver toxicity. The data generated from the this compound program, however, remain valuable for the broader understanding of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease and for the design of future clinical trials targeting the amyloid pathway.

References

- 1. mesoscale.com [mesoscale.com]

- 2. researchgate.net [researchgate.net]

- 3. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Handling and transportation of CSF samples | Fujirebio [fujirebio.com]

- 6. researchgate.net [researchgate.net]

- 7. CSF Collection Protocol | McGovern Medical School [med.uth.edu]

- 8. iclabs.ca [iclabs.ca]

- 9. mayocliniclabs.com [mayocliniclabs.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. mesoscale.com [mesoscale.com]

Navigating the Blood-Brain Barrier: An In-depth Technical Guide on the Permeability of LY2886721

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2886721 is a potent, orally active, and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] As the primary enzyme responsible for the initial cleavage of the amyloid precursor protein (APP) that leads to the production of amyloid-beta (Aβ) peptides, BACE1 is a key therapeutic target in the development of disease-modifying therapies for Alzheimer's disease.[3][4][5] A critical challenge in the development of BACE1 inhibitors is the necessity for sufficient penetration of the blood-brain barrier (BBB) to engage the target enzyme within the central nervous system (CNS).[3][5] This technical guide provides a comprehensive overview of the BBB permeability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The development of this compound was discontinued in Phase 2 clinical trials due to observations of abnormal liver enzyme elevations.[6][7]

Quantitative Data on CNS Penetration and Pharmacodynamics

This compound demonstrated the ability to cross the blood-brain barrier and elicit robust pharmacodynamic responses in the CNS across multiple species, including mice, dogs, and humans.[8][9] This was evidenced by significant reductions in Aβ levels in both brain tissue and cerebrospinal fluid (CSF) following oral administration.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay | IC50 / EC50 (nM) | Source |

| Recombinant Human BACE1 | FRET Assay | 20.3 | [1][2] |

| Human BACE2 | FRET Assay | 10.2 | [1][2] |

| Aβ1–40 Inhibition (HEK293Swe cells) | Cellular Assay | 18.5 | [1][8] |

| Aβ1–42 Inhibition (HEK293Swe cells) | Cellular Assay | 19.7 | [1][8] |

| Aβ1–40 Inhibition (PDAPP neuronal cultures) | Cellular Assay | ~10 | [1] |

| Aβ1–42 Inhibition (PDAPP neuronal cultures) | Cellular Assay | ~10 | [1] |

| Cathepsin D, Pepsin, Renin | Protease Assays | >100,000 | [2][8] |

Table 2: In Vivo CNS Pharmacodynamic Effects of this compound in PDAPP Mice

| Dose (mg/kg, oral) | Time Post-Dose (hours) | Brain Aβ Reduction (%) | Brain C99 Reduction | Brain sAPPβ Reduction | Source |

| 3-30 | 3 | 20-65 | Dose-dependent | Dose-dependent | [2][6] |

| 3 | 3 | Not statistically significant | - | Significant | [8][10] |

| 10 | 3 | Significant | Significant | Significant | [8][10] |

| 30 | 3 | Significant | Significant | Significant | [8][10] |

Table 3: In Vivo CNS Pharmacodynamic Effects of this compound in Beagle Dogs

| Dose (mg/kg, oral) | Time Post-Dose (hours) | CSF Aβ Reduction (%) | Plasma Aβ Reduction (%) | Source |

| 0.5 | 9 | ~50 | - | [2] |

| 1.5 | 9 (peak effect) | ~80 | ~80 (nadir) | [8] |

Table 4: Clinical CNS Pharmacodynamic Effects of this compound in Healthy Human Subjects

| Dose (mg, daily for 14 days) | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | CSF sAPPβ Reduction (%) | CSF sAPPα Increase (%) | Source |

| 35 | 53.2 | - | 59.0 | 60 | [11] |

| 70 | 71 | 72 | 78 | 80 | [6][11] |

A key finding from the clinical studies was that CSF concentrations of this compound approximated free plasma concentrations, suggesting efficient penetration of the CNS.[8][10]

Experimental Protocols

In Vitro Enzyme and Cellular Assays

BACE1 and BACE2 Inhibition Assay: The inhibitory activity of this compound against recombinant human BACE1 and BACE2 was determined using a synthetic FRET substrate. The IC50 values were calculated from the concentration-response curves.[10]

Cellular Aβ Reduction Assay:

-

HEK293Swe Cells: Human embryonic kidney cells stably expressing human APP with the Swedish mutation were exposed to varying concentrations of this compound overnight. The levels of Aβ1–40 and Aβ1–42 secreted into the conditioned medium were measured to determine the EC50 values.[8][10]

-

Primary PDAPP Neuronal Cultures: Cortical neuronal cultures from embryonic PDAPP mice were treated with increasing concentrations of this compound. The concentration-dependent reduction in Aβ production was measured to assess cellular potency.[1]

In Vivo Animal Studies

PDAPP Mice Pharmacodynamics: PDAPP transgenic mice were orally administered with this compound at doses of 3, 10, and 30 mg/kg. At 3 hours post-dose, brain tissue was collected to measure the levels of Aβ, C99, and sAPPβ to evaluate the extent of BACE1 inhibition in the brain.[8][10]

Beagle Dog Pharmacokinetics and Pharmacodynamics: Cannulated beagle dogs received a single oral dose of this compound. Serial plasma and CSF samples were collected over time to measure drug concentrations and levels of Aβ peptides. This model allowed for the direct assessment of CNS penetration and target engagement.[8]

Human Clinical Trials

Single and Multiple Ascending Dose Studies in Healthy Volunteers: Phase 1 studies were conducted in healthy subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. Participants received single or multiple daily oral doses. Serial plasma and CSF samples (via an indwelling lumbar catheter) were collected to measure drug concentrations and biomarkers of BACE1 activity, including Aβ40, Aβ42, sAPPβ, and sAPPα.[6][8][10]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Amyloidogenic and Non-Amyloidogenic Processing of APP and Inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | ALZFORUM [alzforum.org]

- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. researchgate.net [researchgate.net]

LY2886721: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2886721 is a potent, orally active, and selective small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by Eli Lilly & Co., it was the first BACE1 inhibitor to advance to Phase 2 clinical trials for the treatment of Alzheimer's disease (AD).[2] The therapeutic rationale for inhibiting BACE1 lies in its critical role in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides, a primary component of the amyloid plaques found in the brains of individuals with AD.[3][4] By inhibiting BACE1, this compound was designed to reduce the formation of Aβ and potentially slow the progression of AD.[5] Although its clinical development was halted due to findings of abnormal liver biochemistry, the extensive preclinical and clinical data gathered for this compound provide valuable insights into the pharmacokinetics (PK) and pharmacodynamics (PD) of BACE1 inhibition.[2][6]

Mechanism of Action: BACE1 Inhibition

This compound functions as an active site inhibitor of BACE1, an aspartyl protease that initiates the amyloidogenic pathway of APP processing.[4] By binding to the active site of BACE1, this compound prevents the cleavage of APP at the β-secretase site. This inhibition leads to a reduction in the production of the C99 fragment and soluble APPβ (sAPPβ), which are direct downstream products of BACE1 activity.[3] Consequently, the generation of various Aβ isoforms, including Aβ1-40 and Aβ1-42, is decreased.[3] An increase in the levels of soluble APPα (sAPPα) is also observed, as the inhibition of the amyloidogenic pathway shunts APP processing towards the non-amyloidogenic pathway mediated by α-secretase.[7][8]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and in humans, demonstrating its oral bioavailability and ability to cross the blood-brain barrier.[1][5]

Preclinical Pharmacokinetics

In mice, this compound exhibited a short half-life.[2] In contrast, beagles showed a longer half-life.[2] The compound demonstrated good brain penetrance in animal models.[2]

| Parameter | Species | Value | Reference |

| Half-life | Mice | Short | [2] |

| Half-life | Beagle Dogs | Longer than in mice | [2] |

Clinical Pharmacokinetics

Phase 1 studies in healthy volunteers provided detailed pharmacokinetic data for this compound.[9] The compound was orally administered in single and multiple ascending doses.[2][9]

| Parameter | Human Subjects | Value | Reference |

| Half-life (t1/2) | Healthy Volunteers | ~12 hours | [9] |

| Apparent Oral Clearance | Healthy Volunteers | 34.8 L/h | [5] |

| Apparent Volume of Distribution | Healthy Volunteers | 863 L | [5] |

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed by measuring biomarkers of BACE1 inhibition in both preclinical models and human subjects.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of BACE1 in enzymatic and cellular assays.[1][5] It showed selectivity against other aspartyl proteases like cathepsin D, pepsin, and renin, but was not selective against BACE2.[1][10]

| Assay | System | IC50 / EC50 | Reference |

| BACE1 Inhibition (IC50) | Recombinant human BACE1 | 20.3 nM | [1][5] |

| BACE2 Inhibition (IC50) | Recombinant human BACE2 | 10.2 nM | [1][5] |

| Cathepsin D, Pepsin, Renin Inhibition (IC50) | - | >100,000 nM | [5][10] |

| Aβ1-40 Inhibition (EC50) | HEK293Swe cells | 18.5 nM | [1] |

| Aβ1-42 Inhibition (EC50) | HEK293Swe cells | 19.7 nM | [1] |

| Aβ1-40 and Aβ1-42 Inhibition (EC50) | PDAPP neuronal cultures | ~10 nM | [1] |

Preclinical In Vivo Pharmacodynamics

Oral administration of this compound in preclinical models resulted in a dose-dependent reduction of central and peripheral Aβ levels.

| Species | Dose | Effect | Duration | Reference |

| PDAPP Mice | 3-30 mg/kg (oral) | 20-65% reduction in brain Aβ | Up to 9 hours | [2][5] |

| PDAPP Mice | 3-30 mg/kg (oral) | Significant reduction in brain C99 and sAPPβ | - | [3] |

| Beagle Dogs | 0.5 mg/kg (oral) | 50% reduction in CSF Aβ | 9 hours | [2] |

| Beagle Dogs | 1.5 mg/kg (oral) | Up to 80% reduction in CSF Aβ1-x at nadir | Approaching baseline at 48 hours | [3] |

Clinical Pharmacodynamics

In Phase 1 clinical trials, this compound demonstrated robust, dose-dependent reductions in plasma and cerebrospinal fluid (CSF) Aβ levels in healthy volunteers.[9]

Plasma Aβ Reduction (14-day dosing) [9]

| Dose | 24-hour Time-Averaged Change from Baseline in Plasma Aβ1-40 |

| Placebo | -3.18% |

| 5 mg | -51.8% |

| 15 mg | -63.6% |

| 35 mg | -76.9% |

| 70 mg | -82.9% |

CSF Biomarker Changes (14-day dosing) [9][11]

| Dose | % Change in CSF Aβ1-40 | % Change in CSF Aβ1-42 | % Change in CSF sAPPβ | % Change in CSF sAPPα |

| Placebo | -2.1% to -12.5% | - | - | - |

| 5 mg | -30.8% | - | - | - |

| 15 mg | -57.8% | - | - | - |

| 35 mg | - | - | - | - |

| 70 mg | -74.4% | -71.1% | -77.2% | +58.9% |

Experimental Protocols

In Vitro BACE1 Inhibition Assay

To determine the in vitro potency of this compound, a fluorescence resonance energy transfer (FRET) assay using recombinant human BACE1 and a synthetic peptide substrate was employed.[10][12] The assay measures the cleavage of the substrate by BACE1, which results in a change in fluorescence. The inhibitory activity of this compound was assessed by incubating the enzyme and substrate with varying concentrations of the compound. The concentration of this compound that resulted in 50% inhibition of BACE1 activity was determined as the IC50 value.[10]

Cellular Aβ Reduction Assay

The cellular activity of this compound was evaluated in human embryonic kidney (HEK293) cells stably expressing human APP with the Swedish mutation (HEK293Swe) and in primary cortical neurons from PDAPP transgenic mouse embryos.[3][12] Cells were treated with increasing concentrations of this compound for an overnight period.[1] The conditioned media was then collected, and the levels of secreted Aβ1-40 and Aβ1-42 were quantified using immunoassays.[9] The concentration of this compound that caused a 50% reduction in Aβ levels was determined as the EC50 value.[1]

Human Clinical Trial Protocol for Pharmacodynamic Assessment

Phase 1 multiple ascending dose studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[9] Participants received daily oral doses of this compound or a placebo for 14 days.[9] Cerebrospinal fluid was collected via lumbar puncture at baseline and 24 hours after the final dose.[9] Plasma samples were also collected at various time points.[9] The concentrations of this compound in plasma and CSF were measured using liquid chromatography-mass spectrometry (LC-MS/MS).[9] Levels of Aβ1-40, Aβ1-42, sAPPα, and sAPPβ in CSF and plasma were quantified by immunoassay to determine the pharmacodynamic response to BACE1 inhibition.[9]

Conclusion

This compound demonstrated potent and selective BACE1 inhibition with a clear pharmacokinetic/pharmacodynamic relationship in both preclinical models and human subjects. The compound effectively crossed the blood-brain barrier and produced robust, dose-dependent reductions in central and peripheral biomarkers of amyloid processing. Despite the discontinuation of its clinical development due to off-target liver toxicity, the comprehensive dataset for this compound has significantly contributed to the understanding of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease and serves as a valuable reference for the development of future BACE1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ALZFORUM [alzforum.org]

- 3. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. pmlive.com [pmlive.com]

- 7. researchgate.net [researchgate.net]

- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. jneurosci.org [jneurosci.org]

- 11. researchgate.net [researchgate.net]

- 12. jneurosci.org [jneurosci.org]

The BACE1 Inhibitor LY2886721: A Technical Analysis of its Impact on sAPPα and sAPPβ Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, LY2886721, and its specific effects on the levels of soluble amyloid precursor protein α (sAPPα) and β (sAPPβ). This compound was a potent, orally active small molecule developed for the treatment of Alzheimer's disease (AD) that reached Phase 2 clinical trials.[1][2] Its development was ultimately halted due to liver abnormalities unrelated to its mechanism of action.[1][3] Nevertheless, the preclinical and early clinical data for this compound offer valuable insights into the pharmacodynamic effects of BACE1 inhibition on amyloid precursor protein (APP) processing.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of BACE1, a key aspartyl protease in the amyloidogenic pathway of APP metabolism.[4][5] In this pathway, BACE1 cleaves APP to produce sAPPβ and the C-terminal fragment C99.[5] Subsequent cleavage of C99 by γ-secretase generates the amyloid-β (Aβ) peptides implicated in AD pathology.[5] By inhibiting BACE1, this compound effectively blocks the initial step of the amyloidogenic cascade.[1] This inhibition leads to a redirection of APP processing towards the non-amyloidogenic pathway, where APP is cleaved by α-secretase.[6] This alternative pathway generates the neuroprotective fragment sAPPα and precludes the formation of Aβ.[5][6] Consequently, the pharmacological effects of this compound are characterized by a decrease in the products of the amyloidogenic pathway (sAPPβ and Aβ) and an increase in the product of the non-amyloidogenic pathway (sAPPα).[1][6]

Quantitative Impact on sAPPα and sAPPβ Levels

The administration of this compound has been shown to produce robust and dose-dependent changes in sAPPα and sAPPβ levels in both preclinical models and human subjects. The following tables summarize the key quantitative findings from in vitro, in vivo, and clinical studies.

In Vitro Potency

| Assay System | Target | IC50 / EC50 | Reference |

| Recombinant hBACE1 | BACE1 | 20.3 nM | [7] |

| HEK293Swe cells | Aβ1–40 | 18.5 nM | [8] |

| HEK293Swe cells | Aβ1–42 | 19.7 nM | [8] |

| PDAPP neuronal culture | Aβ1–40 | ~10 nM | [4] |

| PDAPP neuronal culture | Aβ1–42 | ~10 nM | [4] |

Preclinical In Vivo Studies in PDAPP Mice

| Dose (oral) | Brain sAPPβ Reduction | Brain C99 Reduction | Brain Aβ Reduction | Time Point | Reference |

| 3 mg/kg | Significant | Not significant | ~20% | 3 hours post-dose | [8] |

| 10 mg/kg | Significant | Significant | - | 3 hours post-dose | [8] |

| 30 mg/kg | Significant | Significant | ~65% | 3 hours post-dose | [8] |

Phase 1 Clinical Trials in Healthy Human Subjects (Multiple Ascending Dose, 14 days)

| Daily Dose | Mean CSF sAPPβ Change from Baseline | Mean CSF sAPPα Change from Baseline | Mean CSF Aβ1-40 Change from Baseline | Mean CSF Aβ1-42 Change from Baseline | Reference |

| 5 mg | - | - | -17.7% | -20.1% | [9] |

| 15 mg | - | - | -29.1% | -30.0% | [9] |

| 35 mg | ~ -59.0% | ~ +60% | -57.6% | -53.2% | [9] |

| 70 mg | ~ -77% | ~ +80% | -74.4% | -71.3% | [9][10] |

Experimental Methodologies

Measurement of sAPPα and sAPPβ in Human Cerebrospinal Fluid (CSF)

The quantification of sAPPα and sAPPβ in clinical trials of this compound was primarily conducted using sandwich enzyme-linked immunosorbent assays (ELISAs).[8]

sAPPβ Assay Protocol:

-

Capture Antibody: An anti-APP antibody (e.g., 8E5) is coated onto the wells of a microplate to capture the sAPPβ analyte from the CSF sample.[8]

-

Sample Incubation: Diluted CSF samples are added to the wells and incubated to allow the sAPPβ to bind to the capture antibody.

-

Detection Antibody: A neo-epitope-specific antibody (e.g., GN2114 rabbit polyclonal) that recognizes the C-terminus of sAPPβ created by BACE1 cleavage is added.[8]

-

Secondary Antibody: An anti-rabbit-HRP conjugate is then added for colorimetric detection.[8]

-

Substrate Addition and Reading: A substrate solution is added, and the resulting color change is measured using a plate reader. The concentration of sAPPβ is determined by comparison to a standard curve.

sAPPα Assay Protocol:

While the specific antibody for sAPPα used in the this compound trials is not detailed in the provided search results, a similar ELISA principle would be applied, utilizing a capture antibody for APP and a detection antibody specific to the C-terminus of sAPPα generated by α-secretase cleavage.

In Vivo Studies in PDAPP Mice

Animal Model: PDAPP transgenic mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques, were utilized.[4][8]

Drug Administration: this compound was administered orally in a vehicle solution.[8]

Tissue Processing and Analysis:

-

At specified time points after dosing, mice were euthanized, and brain tissue (cortex and hippocampus) was collected.[8]

-

Brain homogenates were prepared, and protein concentrations were determined.[8]

-

sAPPβ levels in the brain homogenates were measured using a sandwich ELISA, as described above.[8]

-

Parenchymal C99 and sAPPβ levels were normalized to total protein levels and expressed as nanograms per milligram of protein.[8]

Visualizing the Impact of this compound

The following diagrams illustrate the signaling pathways and experimental workflows relevant to the study of this compound.

Caption: APP Processing Pathways and the Action of this compound.

Caption: Workflow for Preclinical and Clinical sAPP Level Assessment.

Conclusion

The data from the development of this compound clearly demonstrate that BACE1 inhibition effectively modulates APP processing, resulting in a significant reduction of sAPPβ and a corresponding increase in sAPPα in the central nervous system. These findings provided strong proof of principle for BACE1 as a therapeutic target for lowering brain amyloid levels in Alzheimer's disease. While the clinical development of this compound was discontinued for reasons unrelated to its primary mechanism, the detailed pharmacodynamic data generated remain a valuable resource for researchers in the field of neurodegenerative disease, informing the continued development of BACE1 inhibitors and our understanding of APP metabolism.

References

- 1. alzforum.org [alzforum.org]

- 2. The potent BACE1 inhibitor this compound elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | BACE inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. The Potent BACE1 Inhibitor this compound Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to LY2886721: A BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule. Its structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | N-(3-((4aS,7aS)-2-Amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][3][4]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide |

| SMILES String | FC1=CN=C(C=C1)C(NC2=CC=C(C([C@@]34--INVALID-LINK--(CSC(N)=N4)COC3)=C2)F)=O |

| InChI Key | NIDRNVHMMDAAIK-YPMLDQLKSA-N |

| Molecular Formula | C₁₈H₁₆F₂N₄O₂S |

| Molecular Weight | 390.41 g/mol |

| CAS Number | 1262036-50-9 |

Physicochemical Properties

| Property | Value | Source |

| logP | 2.45 | Chemaxon |

| pKa (Strongest Acidic) | 11.55 | Chemaxon |

| pKa (Strongest Basic) | 7.48 | Chemaxon |

| Polar Surface Area | 89.6 Ų | Chemaxon |

| Solubility in DMSO | ≥ 16.67 mg/mL | [4] |

| Solubility in Water | Insoluble (< 0.1 mg/mL) | [1][3][4] |

| Solubility in Ethanol | Insoluble | [3] |

Biological Properties and In Vitro Activity

This compound is a potent inhibitor of BACE1 and its homolog BACE2. Its efficacy has been demonstrated in various in vitro assays, as detailed in the following tables.

Enzymatic Inhibition

| Target | Assay Type | IC₅₀ (nM) |

| Human BACE1 | FRET Assay | 20.3 |

| Human BACE2 | FRET Assay | 10.2 |

Cellular Activity

| Cell Line | Assay | Endpoint | EC₅₀ (nM) |

| HEK293swe | ELISA | Aβ₁₋₄₀ Reduction | 18.5[1] |

| HEK293swe | ELISA | Aβ₁₋₄₂ Reduction | 19.7[1] |

| PDAPP Neuronal Cultures | ELISA | Aβ₁₋₄₀ Reduction | ~10 |

| PDAPP Neuronal Cultures | ELISA | Aβ₁₋₄₂ Reduction | ~10 |

In Vivo Pharmacodynamics

The in vivo efficacy of this compound in reducing Aβ levels has been demonstrated in animal models.

| Animal Model | Dosage (Oral) | Time Point | Tissue | Analyte | % Reduction (vs. Vehicle) |

| PDAPP Mice | 3 mg/kg | 3 hours | Brain | Aβ | ~20%[3] |

| PDAPP Mice | 30 mg/kg | 3 hours | Brain | Aβ | ~65%[3] |

| Beagle Dogs | 0.5 mg/kg | 9 hours | CSF | Aβ | ~50%[3] |

Signaling Pathway

This compound targets the initial step of the amyloidogenic pathway of Amyloid Precursor Protein (APP) processing.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

In Vitro BACE1 Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of this compound against recombinant human BACE1.[5]

Protocol Steps:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to achieve a range of test concentrations.

-

Dilute recombinant human BACE1 enzyme and the FRET peptide substrate in assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Add the diluted BACE1 enzyme to all wells except the negative control.

-

-

Pre-incubation:

-

Pre-incubate the plate to allow for the binding of this compound to the BACE1 enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity over time (kinetic assay) or at a fixed time point (endpoint assay) using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the fluorescence data.

-

Plot the percent inhibition versus the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Aβ Reduction Assay (ELISA)

This protocol details the measurement of Aβ levels in the supernatant of cultured cells (e.g., HEK293swe) treated with this compound using an enzyme-linked immunosorbent assay (ELISA).[6]

Protocol Steps:

-

Cell Culture:

-

Culture HEK293 cells stably expressing human APP with the Swedish mutation (HEK293swe) in appropriate growth medium.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the growth medium with the medium containing different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., overnight) to allow for APP processing and Aβ secretion into the medium.[4]

-

-

Supernatant Collection:

-

Carefully collect the cell culture supernatant from each well.

-

-

Aβ ELISA:

-

Quantify the levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for Aβ quantification.

-

Calculate the concentration of Aβ in each sample.

-

Plot the percent reduction in Aβ levels versus the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.

-

In Vivo Study in PDAPP Mice

This protocol outlines a typical in vivo study to evaluate the pharmacodynamic effects of orally administered this compound in a transgenic mouse model of Alzheimer's disease (PDAPP mice).[4]

Protocol Steps:

-

Animal Preparation:

-

Use a cohort of PDAPP transgenic mice, which overexpress a mutant form of human APP.

-

Acclimate the animals to the housing conditions.

-

-

Dosing:

-

Prepare a formulation of this compound suitable for oral gavage.

-

Administer a single dose of this compound or vehicle control to the mice.

-

-

Time Course:

-

At a predetermined time point after dosing (e.g., 3 hours), proceed with sample collection.[3]

-

-

Euthanasia and Tissue Collection:

-

Euthanize the mice according to approved animal care and use protocols.

-

Collect blood for plasma and dissect the brain.

-

-

Sample Processing:

-

Process the plasma samples.

-

Homogenize the brain tissue to prepare lysates for analysis.

-

-

Analysis:

-

Measure the levels of Aβ in the brain homogenates and plasma using ELISA.

-

Analyze the levels of the C-terminal fragment of APP (C99), a direct product of BACE1 cleavage, in the brain homogenates, often by Western blotting.[5]

-

Conclusion